

Spectroscopic Data of 4-(Oxazol-2-yl)aniline: A Technical Guide

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Compound of Interest

Compound Name: 4-(Oxazol-2-yl)aniline

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This technical guide provides a detailed overview of the expected ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for the compound **4-(Oxazol-2-yl)aniline**. Due to the limited availability of experimentally derived public data for this specific molecule, this guide presents predicted spectral characteristics based on established principles and data from analogous structures. Furthermore, a comprehensive, standardized experimental protocol for acquiring high-quality NMR spectra for this class of compounds is detailed.

Chemical Structure and Atom Numbering

To facilitate the discussion of NMR data, the chemical structure of **4-(Oxazol-2-yl)aniline** is presented below with a systematic atom numbering scheme. This numbering will be used for the assignment of spectral peaks.

Caption: Chemical structure of **4-(Oxazol-2-yl)aniline** with atom numbering for NMR assignments.

Predicted ^1H and ^{13}C NMR Spectral Data

While specific, experimentally verified ^1H and ^{13}C NMR data for **4-(Oxazol-2-yl)aniline** are not readily available in the public domain, the following tables summarize the predicted chemical shifts (δ) and multiplicities based on the analysis of its constituent functional groups and data from structurally similar compounds.

Table 1: Predicted ^1H NMR Spectral Data of **4-(Oxazol-2-yl)aniline**

Atom Number	Multiplicity	Predicted Chemical Shift (δ , ppm)
H2, H6	Doublet	7.8 - 8.0
H3, H5	Doublet	6.7 - 6.9
H8	Singlet	7.6 - 7.8
H9	Singlet	7.1 - 7.3
NH ₂	Broad Singlet	3.5 - 4.5

Table 2: Predicted ^{13}C NMR Spectral Data of **4-(Oxazol-2-yl)aniline**

Atom Number	Predicted Chemical Shift (δ , ppm)
C1	118 - 122
C2, C6	128 - 132
C3, C5	114 - 118
C4	148 - 152
C7	160 - 164
C8	138 - 142
C9	125 - 129

Experimental Protocol for NMR Spectroscopy

The following is a detailed, standardized protocol for the acquisition of high-quality ^1H and ^{13}C NMR spectra, applicable to **4-(Oxazol-2-yl)aniline** and related organic molecules.

Sample Preparation

- Sample Weighing: Accurately weigh 5-10 mg of **4-(Oxazol-2-yl)aniline** for ^1H NMR analysis and 20-50 mg for ^{13}C NMR analysis.

- Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices for aniline derivatives include Deuterated Chloroform (CDCl_3) or Deuterated Dimethyl Sulfoxide (DMSO-d_6). The choice of solvent can affect the chemical shifts, particularly for the labile amine protons.
- Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry vial.
- Internal Standard: If the deuterated solvent does not contain an internal standard, add a small amount of Tetramethylsilane (TMS, 0 ppm) to the solution.
- Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any solid particles.

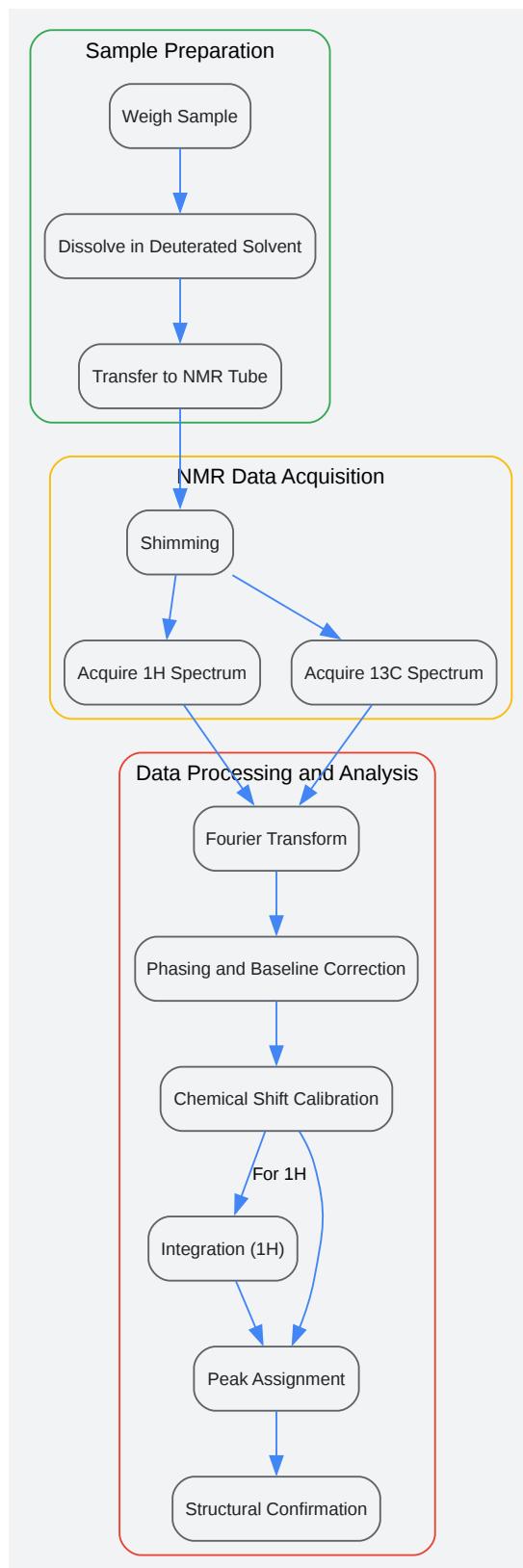
NMR Spectrometer Setup and Data Acquisition

- Instrumentation: Utilize a high-resolution NMR spectrometer with a proton frequency of at least 300 MHz for optimal spectral dispersion.
- Shimming: Place the NMR tube in the spectrometer's probe and perform automated or manual shimming of the magnetic field to achieve high homogeneity and resolution.
- ^1H NMR Acquisition:
 - Pulse Sequence: Use a standard single-pulse sequence.
 - Acquisition Parameters:
 - Spectral Width: ~12-16 ppm
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
- ^{13}C NMR Acquisition:

- Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.
- Acquisition Parameters:
 - Spectral Width: ~200-220 ppm
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to obtain a pure absorption lineshape.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
 - Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **4-(Oxazol-2-yl)aniline**.



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Caption: Workflow for NMR analysis of **4-(Oxazol-2-yl)aniline**.

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